Methyl 4-methylnicotinate

Description

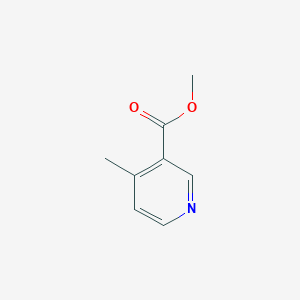

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-methylnicotinate, a valuable pyridine derivative in medicinal chemistry and drug development. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, also known as methyl 4-methylpyridine-3-carboxylate, is a heterocyclic compound of interest in the synthesis of various pharmaceutical agents. Its structural motif is a key component in the development of novel therapeutics. The synthesis of this compound is primarily achieved through the esterification of 4-methylnicotinic acid. This guide will focus on the most common and effective methods for its preparation.

Synthetic Pathways

The principal route for the synthesis of this compound is the Fischer-Speier esterification of 4-methylnicotinic acid with methanol in the presence of an acid catalyst. This well-established reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

An alternative approach involves the use of coupling agents to facilitate the esterification under milder conditions. While effective, these methods are often more expensive and may require more complex purification procedures.

Below is a diagram illustrating the primary synthetic pathway.

The Biological Activity of Methyl Nicotinate: A Technical Overview

A note on the scope: This technical guide focuses on the biological activity of Methyl Nicotinate. Extensive literature searches for its derivative, Methyl 4-methylnicotinate, yielded limited specific data on its biological functions, mechanisms of action, or quantitative pharmacological parameters. The information presented herein is based on the available scientific literature for the parent compound, Methyl Nicotinate, and may not be directly extrapolated to this compound.

Executive Summary

Methyl nicotinate, the methyl ester of nicotinic acid (Niacin), is a biologically active compound primarily known for its vasodilatory properties.[1] It is a common ingredient in topical preparations for the relief of muscle and joint pain due to its ability to induce localized erythema and increase blood flow.[2][3] The primary mechanism of action for its vasodilatory effect is believed to be mediated by the release of prostaglandin D2 (PGD2) in the skin.[1] Recent preclinical research also suggests potential geroprotective and lifespan-extending effects through modulation of mitochondrial function and the NAD+ biosynthetic pathway.[4] Furthermore, studies have demonstrated its analgesic properties in animal models.[5][6]

Core Biological Activities and Mechanisms of Action

Vasodilation and Rubefacient Effect

Topical application of Methyl nicotinate results in a localized vasodilation, causing a warming sensation and redness of the skin (erythema), a phenomenon known as a rubefacient effect.[3][7] This effect is attributed to the enhanced local blood flow in the dermal papillae of the upper dermis.

The underlying mechanism involves the release of prostaglandin D2 (PGD2).[1] It is thought that Methyl nicotinate penetrates the skin and promotes the local synthesis and release of PGD2. This prostaglandin then acts on vascular smooth muscle, leading to vasodilation.[1] Studies in human subjects have shown that inhibitors of prostaglandin biosynthesis can suppress the cutaneous vascular response to methyl nicotinate, supporting this proposed mechanism.[1]

Analgesic Activity

In addition to its topical effects, orally administered Methyl nicotinate has demonstrated both peripheral and central antinociceptive (analgesic) activity in animal models.[5][6] In studies with Swiss albino mice, Methyl nicotinate significantly reduced the number of writhes induced by acetic acid and prolonged the latency of the animals' response to thermal pain.[5][6]

Geroprotective and Lifespan-Extending Properties (Preclinical)

A recent preprint study has identified Methyl nicotinate as a potential geroprotective agent that may extend lifespan.[4] This research, conducted on a yeast chronological aging model, suggests that Methyl nicotinate enhances cellular lifespan and resistance to stress. These effects are proposed to be dependent on mitochondrial function and involve the activation of the AMPK/SNF1 signaling pathway and HAP4-mediated mitochondrial biogenesis.[4] The study also indicates that these benefits could extend to human cells. The mechanism is linked to the NAD+ biosynthetic pathway, where Methyl nicotinate is converted to nicotinic acid.[4]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of Methyl nicotinate.

| Parameter | Value | Species/Model | Assay | Source |

| Analgesic Activity | ||||

| Oral Dose (Peripheral Analgesia) | 5 and 10 mg/kg | Mice | Acetic acid-induced writhing | [5] |

| Oral Dose (Central Analgesia) | 5 and 10 mg/kg | Mice | Hot plate test | [5] |

| In Vitro Cytotoxicity | ||||

| Concentration | 5 mg/mL (for 24h) | Human Dermal Fibroblasts (HDFn) | Not specified | [6] |

| Vasodilatory Effect | ||||

| Concentration | 5 mg/mL/egg | Chick embryo eggs | Not specified | [6] |

Signaling Pathways

Prostaglandin-Mediated Vasodilation

The primary signaling pathway associated with the vasodilatory effect of Methyl nicotinate is initiated by the local release of Prostaglandin D2.

References

- 1. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-methylnicotinate: A Technical Guide for Researchers

CAS Number: 33402-75-4

This technical guide provides a comprehensive overview of Methyl 4-methylnicotinate, a pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, predicted spectroscopic data, and potential biological significance based on related compounds.

Physicochemical Properties

This compound is a colorless to yellow or brown liquid.[1] While comprehensive experimental data is not available in all public domains, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Boiling Point | 215.3 °C at 760 mmHg | [3][4] |

| Melting Point | Not available | |

| Density | 1.104 g/cm³ | [4] |

| Flash Point | 84 °C | [3][4] |

| Refractive Index | 1.51 | [4] |

| Solubility | Not available | |

| Purity | 95% - 99% (as commercially available) | [1][3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-methylnicotinate

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of Methyl 4-methylnicotinate (C₈H₉NO₂). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development. By presenting a detailed account of spectroscopic data and experimental protocols, this guide aims to serve as a practical resource for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Properties

This compound is a pyridine derivative with a methyl ester group at the 3-position and a methyl group at the 4-position. A summary of its key chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Monoisotopic Mass | 151.06332 Da[1] |

| CAS Number | 33402-75-4[2] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific isomer, this guide utilizes predicted data from established spectroscopic models, supplemented with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methyl groups. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-2 (proton adjacent to N) |

| ~8.5 - 8.7 | Doublet | 1H | H-6 (proton ortho to N) |

| ~7.2 - 7.4 | Doublet | 1H | H-5 (proton meta to N) |

| ~3.9 | Singlet | 3H | -OCH₃ (ester methyl) |

| ~2.4 | Singlet | 3H | -CH₃ (ring methyl) |

Note: Predicted values are based on established increments and may vary slightly from experimental values.

The predicted proton-decoupled ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester carbonyl) |

| ~150 | C-2 (carbon adjacent to N) |

| ~148 | C-6 (carbon ortho to N) |

| ~147 | C-4 (carbon with methyl group) |

| ~127 | C-3 (carbon with ester group) |

| ~123 | C-5 (carbon meta to N) |

| ~52 | -OCH₃ (ester methyl) |

| ~21 | -CH₃ (ring methyl) |

Note: Predicted values are based on established increments and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1580-1610 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| m/z | Adduct/Fragment | Predicted Intensity |

| 152.07060 | [M+H]⁺ | High |

| 174.05254 | [M+Na]⁺ | Medium |

| 151.06277 | [M]⁺ | High |

| 120.04495 | [M-OCH₃]⁺ | Medium |

| 92.05000 | [M-COOCH₃]⁺ | Medium |

Data for adducts are predicted values.[1]

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for the structural characterization of this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent signal.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Acquire a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample (e.g., <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter.

Data Acquisition (ESI):

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflows and Data Correlation

The process of structure elucidation follows a logical progression, integrating data from each spectroscopic technique.

The following diagram illustrates the key correlations between the ¹H and ¹³C NMR data, which are crucial for assigning the signals to the correct atoms in the molecule. This is typically confirmed experimentally using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic data and standardized experimental protocols to aid researchers in the unambiguous characterization of this compound. The logical workflow and data correlation diagrams presented herein offer a clear framework for the process of structure determination.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-methylnicotinate. These values are estimations based on the analysis of analogous compounds and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.95 | s | 1H | H-2 (Pyridine ring) |

| 8.50 | d | 1H | H-6 (Pyridine ring) |

| 7.15 | d | 1H | H-5 (Pyridine ring) |

| 3.90 | s | 3H | -OCH₃ (Ester methyl) |

| 2.50 | s | 3H | -CH₃ (Pyridine methyl) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester carbonyl) |

| 152.0 | C-6 (Pyridine ring) |

| 150.5 | C-2 (Pyridine ring) |

| 148.0 | C-4 (Pyridine ring) |

| 125.0 | C-3 (Pyridine ring) |

| 123.0 | C-5 (Pyridine ring) |

| 52.5 | -OCH₃ (Ester methyl) |

| 18.0 | -CH₃ (Pyridine methyl) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1280 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-N stretch (pyridine ring) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular ion) |

| 120 | 80 | [M - OCH₃]⁺ |

| 92 | 60 | [M - COOCH₃]⁺ |

| 78 | 40 | [Pyridine]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the sample holder.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to the Solubility of Methyl 4-Methylnicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methylnicotinate (CAS No: 33402-75-4), a pyridine derivative of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The principles and methodologies outlined herein are intended to empower researchers to generate reliable and reproducible solubility data in various organic solvents, a critical parameter for reaction optimization, formulation development, and toxicological studies.

Introduction to this compound and its Solubility

This compound, with the molecular formula C₈H₉NO₂, is a derivative of nicotinic acid. Understanding its solubility profile in different organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences crystallization processes, and is a key determinant of bioavailability in drug delivery systems. While specific data for this compound is scarce, the solubility of the closely related compound, methyl nicotinate, offers some qualitative insights.

Qualitative Solubility Profile of Structurally Related Compounds

To provide a preliminary understanding, the table below summarizes the known qualitative and quantitative solubility of methyl nicotinate in various solvents. It is important to note that the additional methyl group in this compound may influence its polarity and, consequently, its solubility compared to methyl nicotinate.

| Solvent | Solvent Class | Reported Solubility of Methyl Nicotinate |

| Water | Aqueous | 47.6 mg/mL at 20 °C[1], Slightly soluble[1] |

| Ethanol | Polar Protic | Soluble[1][2] |

| Chloroform | Chlorinated | Soluble[3] |

| Ethyl Acetate | Polar Aprotic | Soluble[3] |

| Benzene | Non-Polar | Soluble[4] |

| Fat | Non-Polar | Soluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and accurate quantitative solubility data for this compound, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard for determining thermodynamic equilibrium solubility.[5] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Principle

An excess amount of solid this compound is suspended in a known volume of the organic solvent of interest. The mixture is then agitated at a constant temperature for a sufficient duration to achieve a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of its precipitation from the solution. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Step-by-Step Procedure

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

Precisely add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspensions at a constant speed (e.g., 150-250 rpm) for a predetermined period to reach equilibrium. The time required for equilibrium can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A C18 reversed-phase column is often suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set at an absorbance maximum for this compound.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 4-methylnicotinate

Disclaimer: Scientific literature extensively details the biological activities of methyl nicotinate. However, there is a significant scarcity of research specifically investigating the therapeutic targets and pharmacological profile of methyl 4-methylnicotinate . The addition of a methyl group at the 4-position of the pyridine ring can substantially alter the molecule's interaction with biological systems. This document provides a comprehensive overview of the known targets of the closely related compound, methyl nicotinate, as a potential framework for future research into this compound. The information presented on methyl nicotinate should not be directly extrapolated to this compound without dedicated experimental validation.

Introduction to this compound and its Closely Related Analog, Methyl Nicotinate

This compound is an aromatic carboxylic acid ester. Its chemical structure is similar to methyl nicotinate, with the key difference being an additional methyl group on the pyridine ring. While methyl nicotinate is a well-documented rubefacient and vasodilator, the biological effects of this compound remain largely unexplored in publicly available scientific literature.

This guide will focus on the established therapeutic targets and mechanisms of methyl nicotinate to provide a potential starting point for researchers interested in this compound. It is hypothesized that this compound, like methyl nicotinate, is likely hydrolyzed in the body to its corresponding carboxylic acid, 4-methylnicotinic acid.

Potential Therapeutic Targets Based on Methyl Nicotinate Research

The primary therapeutic action of methyl nicotinate is topical vasodilation, making it a common ingredient in preparations for muscle and joint pain relief.[1][2] This effect is primarily mediated through the prostaglandin pathway.

Prostaglandin Synthesis Pathway

The most well-characterized mechanism of action for methyl nicotinate involves the localized release of prostaglandin D2 (PGD2).[2][3] This suggests that enzymes involved in the arachidonic acid cascade could be considered potential targets.

-

Cyclooxygenase (COX) Enzymes: As precursors to prostaglandins, COX-1 and COX-2 are implicitly involved in the downstream effects of methyl nicotinate.

-

Prostaglandin D2 Synthase (PTGDS): This enzyme catalyzes the conversion of PGH2 to PGD2. Enhanced activity or expression of PTGDS in response to methyl nicotinate could be a key mechanism.

Vascular Smooth Muscle Cells

The vasodilatory effect of methyl nicotinate is a result of its action on the smooth muscle cells of peripheral blood vessels.[2] The released PGD2 acts on receptors on these cells, leading to relaxation and increased blood flow.

Quantitative Data for Methyl Nicotinate

Due to the lack of research, no quantitative data on the biological activity of this compound is available. The following table summarizes known quantitative data for methyl nicotinate.

| Compound | Assay | Species | Value | Units | Reference |

| Methyl Nicotinate | Acetic acid-induced writhing | Mice | 5 and 10 | mg/kg (oral) | [4] |

| Methyl Nicotinate | Hot plate test | Mice | 5 and 10 | mg/kg (oral) | [4] |

| Nicotinic Acid (metabolite) | Acute subcutaneous LD50 | Rats | 5.0 | g/kg bw | [2] |

| Nicotinamide (related) | Acute subcutaneous LD50 | Rats | 1.68 | g/kg bw | [2] |

Experimental Protocols for Investigating Nicotinate Esters

The following are detailed methodologies for key experiments that could be adapted to investigate the therapeutic potential of this compound, based on studies of methyl nicotinate.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess peripheral antinociceptive activity.[4]

-

Animal Model: Swiss albino mice are used.

-

Compound Administration: Methyl nicotinate (or the test compound) is administered orally at doses of 5 and 10 mg/kg. A control group receives the vehicle, and a positive control group receives a known analgesic like aspirin.

-

Induction of Writhing: 30 minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching behavior) is counted for each mouse for a 20-minute period, starting 5 minutes after the acetic acid injection.

-

Analysis: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Hot Plate Test for Central Analgesic Activity

This method evaluates the response to thermal pain, indicating central analgesic action.[4]

-

Animal Model: Swiss albino mice are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Baseline Measurement: The initial reaction time of each mouse to the heat (e.g., licking of paws or jumping) is recorded before drug administration.

-

Compound Administration: The test compound is administered orally. A positive control, such as morphine, is used.

-

Post-treatment Measurement: The reaction time is measured again at set intervals (e.g., 30, 60, 90, and 120 minutes) after administration. A cut-off time is set to prevent tissue damage.

-

Analysis: A significant increase in the reaction latency compared to the baseline and control group indicates central analgesic effects.

In Vitro Metabolism Assay

This assay can determine the rate of hydrolysis of this compound to 4-methylnicotinic acid.

-

Tissue Preparation: Human skin dermis homogenates containing esterases are prepared.

-

Incubation: this compound is incubated with the dermis homogenate at 37°C.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of the parent compound and the metabolite are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The rate of hydrolysis and the half-life of the compound can be determined from the concentration-time data.

Signaling and Metabolic Pathway Visualizations

The following diagrams illustrate the known signaling pathway for methyl nicotinate and a hypothetical metabolic pathway for this compound.

Caption: Known signaling pathway of methyl nicotinate leading to vasodilation.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion and Future Directions

While the therapeutic targets of this compound are currently uncharacterized, the established pharmacology of its close analog, methyl nicotinate, provides a logical starting point for investigation. Future research should focus on:

-

In vitro and in vivo studies to determine if this compound exhibits similar vasodilatory and analgesic properties to methyl nicotinate.

-

Metabolic studies to confirm the hydrolysis of this compound to 4-methylnicotinic acid and to identify the responsible enzymes.

-

Receptor binding assays to investigate the interaction of this compound and its potential metabolites with prostaglandin receptors and other potential targets.

-

Comparative studies to elucidate how the addition of the 4-methyl group alters the potency, efficacy, and safety profile compared to methyl nicotinate.

Such research is essential to unlock the potential therapeutic applications of this compound and to understand its mechanism of action.

References

An In-Depth Technical Guide to In Vitro Studies Involving Methyl 4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a notable scarcity of specific in vitro studies directly investigating Methyl 4-methylnicotinate (CAS 33402-75-4). This guide, therefore, provides the available physicochemical data for the compound. In lieu of direct experimental data, it presents information on closely related isomers and analogous compounds to offer a comparative context. The experimental protocols and signaling pathways described are representative methodologies for this class of compounds and should be adapted and validated for specific research purposes.

Compound Profile: this compound

This compound is a pyridine derivative. While its primary use appears to be as a biochemical for research and as a synthetic intermediate, its biological activities have not been extensively characterized in published literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33402-75-4 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Colorless to Yellow to Brown Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator | |

| InChI Key | XEXPJABJVHEOCX-UHFFFAOYSA-N |

Quantitative Data from Related Compounds

No direct in vitro quantitative data (e.g., IC₅₀, Kᵢ) for this compound was found. However, studies on derivatives of the related isomer, Methyl 6-methylnicotinate , provide insight into the potential biological targets for this class of molecules. These derivatives have been investigated as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.

Table 2: In Vitro Inhibitory Activity of Methyl 6-methylnicotinate Derivatives against 11β-HSD1

| Compound ID | R Group | Human 11β-HSD1 IC₅₀ (nM) | Mouse 11β-HSD1 IC₅₀ (nM) |

| 6a | Cyclopentanamine | 600 ± 80 | 900 ± 100 |

| 6b | Cyclohexanamine | 500 ± 60 | 700 ± 90 |

| 6c | N-methylcyclohexanamine | 450 ± 50 | 650 ± 80 |

| 6d | N-ethylcyclohexanamine | 300 ± 40 | 400 ± 50 |

| 6e | Cycloheptanamine | 80 ± 10 | 150 ± 20 |

| 6f | N-methylcycloheptanamine | 30 ± 5 | 60 ± 8 |

| 6g | N-ethylcycloheptanamine | 20 ± 3 | 40 ± 6 |

| 6h | N-propylcycloheptanamine | 15 ± 2 | 30 ± 4 |

| Data is presented as mean ± standard deviation. Lower IC₅₀ values indicate greater inhibitory potency. Data sourced from a comparative guide on Methyl 6-methylnicotinate derivatives. |

Experimental Protocols

The following are representative protocols for assays that could be employed to characterize the in vitro biological activity of this compound, based on methods used for analogous nicotinic acid esters.

Protocol: In Vitro Prostaglandin D2 (PGD₂) Release Assay

This assay is crucial for compounds related to nicotinic acid, whose vasodilatory effects are often mediated by prostaglandin release.[3]

Objective: To measure the dose-dependent effect of a test compound on PGD₂ release from cultured cells.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human macrophages.

-

Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics).

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if using THP-1).

-

This compound (or other test compounds).

-

PGD₂ ELISA kit or access to LC-MS/MS instrumentation.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in appropriate medium. For differentiation into macrophages, seed cells in multi-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

Cell Stimulation: After differentiation, wash the cells with PBS. Replace the medium with a fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nicotinic acid).

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well.

-

PGD₂ Quantification: Measure the concentration of PGD₂ in the collected supernatant using a competitive PGD₂ ELISA kit, following the manufacturer's instructions. Alternatively, use a validated LC-MS/MS method for more precise quantification.

-

Data Analysis: Plot the PGD₂ concentration against the logarithm of the test compound concentration to determine the dose-response relationship and calculate the EC₅₀ value.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol is based on methods used to screen for inhibitors of 11β-HSD1.

Objective: To determine the IC₅₀ value of a test compound against 11β-HSD1.

Materials:

-

Microsomes from cells expressing human or mouse 11β-HSD1.

-

Cortisone (substrate).

-

NADPH (cofactor).

-

Anti-cortisol antibody.

-

[³H]-Cortisol (tracer).

-

Scintillation Proximity Assay (SPA) beads.

-

This compound (or other test compounds).

-

Assay buffer (e.g., Tris-HCl with EDTA).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer or DMSO.

-

Reaction Mixture: In a microplate, add the test compound dilutions, microsomes containing 11β-HSD1, and NADPH.

-

Reaction Initiation: Initiate the enzymatic reaction by adding cortisone.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the conversion of cortisone to cortisol.

-

Detection: Stop the reaction. Add the SPA beads coated with an anti-cortisol antibody and the [³H]-Cortisol tracer. The [³H]-Cortisol competes with the enzyme-produced cortisol for antibody binding.

-

Measurement: When [³H]-Cortisol binds to the antibody on the SPA bead, it comes into close proximity, stimulating the bead to emit light. Measure the signal using a scintillation counter.

-

Data Analysis: A lower signal indicates a higher concentration of unlabeled cortisol produced by the enzyme (i.e., less inhibition). Calculate the percentage of inhibition for each compound concentration relative to controls and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro characterization of a novel compound like this compound.

Hypothesized Signaling Pathway for Nicotinic Acid Esters

Nicotinic acid and its esters are known to act on the G protein-coupled receptor GPR109A, primarily in adipocytes and immune cells like macrophages, leading to the production of prostaglandins. This pathway is central to the vasodilatory "flushing" effect.

References

The Discovery and Isolation of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of nicotinic acid (niacin) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

A Landmark Discovery: From Pellagra to Cellular Function

The story of nicotinic acid is intrinsically linked to the fight against pellagra, a devastating disease that plagued many parts of the world. Initially described in the 18th century, the nutritional basis of pellagra was elucidated through the pioneering work of Dr. Joseph Goldberger in the early 20th century.[1] He demonstrated that the disease was caused by a dietary deficiency.[1][2]

Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[2] However, its biological significance remained unknown for decades. In 1937, American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin-Madison isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, a condition analogous to pellagra in humans.[2][3][4][5] This pivotal discovery identified nicotinic acid as the "pellagra-preventing factor" and established it as a vital nutrient, later named vitamin B3.[2][3][4] The name "niacin" was coined to dissociate it from the nicotine found in tobacco.[6]

Subsequent research has unveiled the multifaceted roles of nicotinic acid and its derivatives in cellular metabolism. As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it is essential for numerous enzymatic reactions, including those involved in energy metabolism and DNA repair.[6]

Isolation and Synthesis of Nicotinic Acid and Its Derivatives

The isolation and synthesis of nicotinic acid and its derivatives are crucial for both research and therapeutic applications. Various methods have been developed, ranging from extraction from natural sources to chemical synthesis.

Isolation from Natural Sources

Nicotinic acid can be isolated from various biological materials, with liver, yeast, and rice polishings being historically significant sources.[2][7] Modern techniques often employ solvent extraction to isolate the compound.

Experimental Protocol: Solvent Extraction of Nicotinic Acid

This protocol describes a general procedure for the liquid-liquid extraction of nicotinic acid from an aqueous solution.

Materials:

-

Aqueous solution containing nicotinic acid

-

Organic solvents (e.g., n-butanol, methyl isobutyl ketone, 1-octanol)

-

Separatory funnel

-

Rotary evaporator

-

pH meter

-

Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment

Procedure:

-

pH Adjustment: Adjust the pH of the aqueous solution containing nicotinic acid to a range of 3.0-4.0 using NaOH or HCl. This protonates the carboxylic acid group, increasing its solubility in organic solvents.

-

Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of the selected organic solvent.

-

Extraction: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

-

Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer, which now contains the extracted nicotinic acid.

-

Solvent Removal: Remove the organic solvent from the collected extract using a rotary evaporator under reduced pressure to yield the crude nicotinic acid.

-

Purification: The crude nicotinic acid can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Workflow for Nicotinic Acid Isolation

Caption: General workflow for the isolation and purification of nicotinic acid.

Chemical Synthesis

The most common industrial method for synthesizing nicotinic acid is the oxidation of nicotine or other pyridine derivatives.

Experimental Protocol: Synthesis of Nicotinic Acid by Oxidation of Nicotine with Nitric Acid

This protocol is based on a well-established method for the laboratory-scale synthesis of nicotinic acid.

Materials:

-

Nicotine

-

Concentrated nitric acid (HNO₃)

-

Hydrochloric acid (HCl)

-

Disodium phosphate (Na₂HPO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add concentrated nitric acid.

-

Addition of Nicotine: Slowly add nicotine to the nitric acid. The reaction is exothermic and will generate nitrogen oxides, so it must be performed in a well-ventilated fume hood.

-

Heating and Reflux: Heat the reaction mixture to initiate the reaction. Once started, the reaction is typically self-sustaining. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure complete oxidation.[2]

-

Isolation of Nicotinic Acid Nitrate: Cool the reaction mixture and pour it into a beaker. The nicotinic acid will precipitate as its nitrate salt. Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Conversion to Nicotinic Acid: Dissolve the nicotinic acid nitrate in water and treat it with a solution of disodium phosphate to convert the nitrate salt to free nicotinic acid.[2]

-

Purification: The resulting nicotinic acid can be purified by recrystallization from hot water.

Quantitative Data on Nicotinic Acid Synthesis and Extraction

| Method | Starting Material | Reagent/Solvent | Yield (%) | Reference(s) |

| Oxidation | Nicotine | Nitric Acid | 50-60 | [2] |

| Oxidation | Nicotine | Hydrogen Peroxide | ~80 | [7] |

| Solvent Extraction | Aqueous Solution | Methyl Isobutyl Ketone (MIBK) | 19.55 | [8] |

| Solvent Extraction | Aqueous Solution | 1-Octanol | 16.51 | [8] |

| Solvent Extraction | Aqueous Solution | Rice Bran Oil | 17.53 | [8] |

Signaling Pathways of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Two of the most well-characterized are the GPR109A receptor pathway and its role in DNA repair.

GPR109A Receptor Signaling

Nicotinic acid is a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as HCA₂.[3] This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A is responsible for the lipid-lowering effects of nicotinic acid.

The signaling cascade initiated by GPR109A activation is complex, involving both G protein-dependent and β-arrestin-dependent pathways.

-

G Protein-Dependent Pathway: Upon ligand binding, GPR109A couples to an inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), ultimately inhibiting lipolysis in adipocytes.

-

β-Arrestin-Dependent Pathway: GPR109A can also signal through a β-arrestin-mediated pathway, which is associated with some of the side effects of nicotinic acid therapy, such as flushing.

GPR109A Signaling Pathway

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahha.org [ahha.org]

- 6. benchchem.com [benchchem.com]

- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 4-methylnicotinate as a Precursor in Organic Synthesis

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the use of methyl 4-methylnicotinate as a precursor in organic synthesis. Initial research indicates a significant scarcity of published literature detailing specific applications and experimental protocols for this particular isomer. While its existence is confirmed (CAS 33402-75-4), its role as a synthetic precursor is not well-documented in readily accessible scientific databases.

In light of this, and to provide valuable and relevant information, this document will focus on a closely related and extensively documented isomer, methyl 6-methylnicotinate , which serves as a versatile precursor in the synthesis of various biologically active compounds. The methodologies and principles outlined herein for methyl 6-methylnicotinate may offer insights into potential applications for other methylated nicotinic acid esters.

Overview of Methyl 6-methylnicotinate

Methyl 6-methylnicotinate is a pyridine derivative that is a valuable building block in medicinal chemistry and drug discovery. Its structure features a pyridine ring substituted with a methyl group and a methyl ester, providing multiple sites for chemical modification.

| Property | Value |

| CAS Number | 5470-70-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Solubility | Moderately soluble in common organic solvents (e.g., ethanol, acetone), limited solubility in water. |

Synthesis of Methyl 6-methylnicotinate

A common method for the synthesis of methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-methylnicotinic Acid

This protocol describes the synthesis of methyl 6-methylnicotinate from 6-methylnicotinic acid using methanol and a sulfuric acid catalyst.

Materials:

-

6-Methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure methyl 6-methylnicotinate.

Quantitative Data for Synthesis of Methyl 6-methylnicotinate

| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |

| 6-Methylnicotinic acid | Methanol, conc. H₂SO₄ (catalytic) | Several hours | Reflux | Good | [1] |

Application of Methyl 6-methylnicotinate in Synthesis

Methyl 6-methylnicotinate is a key precursor in the synthesis of various heterocyclic compounds, including biologically active molecules. One notable application is in the synthesis of nicotine analogs.

Workflow for the Synthesis of Racemic 6-Methylnicotine

The following diagram illustrates the synthetic pathway from methyl 6-methylnicotinate to racemic 6-methylnicotine.

References

Quantitative Analysis of Methyl 4-methylnicotinate: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-methylnicotinate, a key pyridine derivative with applications in pharmaceutical and chemical research. The following sections present validated analytical methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for closely related nicotinic acid esters and provide a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound in various matrices, including pharmaceutical formulations.

Application Note: HPLC for Quantification of this compound

This method is ideal for the routine quality control and assay of this compound. A reversed-phase HPLC method with UV detection provides excellent accuracy, precision, and linearity. The described method allows for the simultaneous determination of this compound and related substances.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of a closely related compound, methyl nicotinate, which are expected to be similar for this compound upon method validation.[1]

| Parameter | Result |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.014 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.043 µg/mL |

| Accuracy (Recovery) | 93.48 - 102.12%[1] |

| Precision (RSD%) | 0.301 - 6.341%[1] |

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

2. Chromatographic Conditions [2]

-

Mobile Phase: 70% Methanol/Acetonitrile (50:50) and 30% Water with 0.1% Formic Acid[2]

-

Elution Mode: Isocratic[2]

-

Flow Rate: 0.5 mL/min[2]

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm[2]

-

Injection Volume: 10 µL

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 0.05, 0.5, 1, 5, 20, 50 µg/mL).

-

Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

4. Analysis

-

Inject the prepared standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity, and the mass spectrometric detection provides structural information for confident identification.[3]

Application Note: GC-MS for Purity and Quantification

This method is particularly suitable for the purity analysis of this compound, allowing for the identification and quantification of volatile and semi-volatile impurities. For quantitative analysis, the use of an internal standard is recommended to improve precision.

Quantitative Data Summary

The following table presents typical validation parameters that can be expected for a GC-MS method for this compound, based on methods for similar compounds.

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | < 15% |

Experimental Protocol: GC-MS

1. Instrumentation and Reagents

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Methanol (GC grade)

-

This compound reference standard

-

Internal standard (e.g., Nicotine-d4)

2. Chromatographic and Spectrometric Conditions [4]

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).[5]

-

Carrier Gas Flow: 1 mL/min (Helium)[4]

-

Ion Source Temperature: 230 °C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[3]

-

Mass Range: m/z 40-300[3]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Prepare a stock solution of the this compound reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed concentration of the internal standard to each.

-

Sample Solution: Dissolve the this compound sample in methanol to a suitable concentration and add the same fixed concentration of the internal standard.

4. Analysis

-

Inject the prepared standards and samples into the GC-MS system.

-

Monitor the characteristic ions for this compound and the internal standard in SIM mode.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples using the calibration curve.

Workflow for GC-MS Analysis

Caption: A generalized workflow for the quantitative analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the highly sensitive and selective quantification of compounds in complex biological matrices such as plasma and urine.

Application Note: LC-MS/MS for Bioanalytical Studies

This application note describes a general approach for the development of a robust LC-MS/MS method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table outlines the expected performance characteristics of an LC-MS/MS method for this compound, based on validated methods for related compounds in biological matrices.[6]

| Parameter | Expected Result |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (RE%) | ± 15% (± 20% at LLOQ) |

| Precision (CV%) | < 15% (< 20% at LLOQ) |

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

2. LC and MS/MS Conditions

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

The specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion.

-

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. Analysis

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify this compound in the biological samples using the calibration curve.

Workflow for LC-MS/MS Bioanalysis

Caption: A generalized workflow for the bioanalytical quantification of this compound by LC-MS/MS.

Signaling Pathway

This compound, as an ester of a nicotinic acid derivative, is expected to act as a prodrug that is hydrolyzed in vivo to its corresponding carboxylic acid. This active form can then interact with the G protein-coupled receptor GPR109A (also known as HCAR2).[7]

GPR109A Signaling Pathway

The activation of GPR109A by nicotinic acid derivatives in skin cells, such as Langerhans cells, initiates a signaling cascade that leads to the synthesis and release of prostaglandin D2 (PGD2).[8][9] PGD2 is a potent vasodilator and is responsible for the characteristic skin flushing associated with high doses of niacin.[2][7]

Caption: The signaling pathway of nicotinic acid esters leading to vasodilation.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Methyl 4-methylnicotinate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 4-methylnicotinate using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is adapted from established protocols for the closely related compound, methyl nicotinate.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This application note details an isocratic reversed-phase HPLC method with UV detection suitable for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions for the analysis of this compound. These parameters are based on methods developed for similar nicotinic acid derivatives.[1][2]

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., Supelco LC-18, 250 mm x 4.6 mm, 5 µm or Hypersil GOLD, 250 mm x 4.0 mm, 5 µm).[1][2] |

| Mobile Phase | Isocratic elution with a mixture of Methanol and Water (e.g., 25:75 v/v).[1] Alternatively, a mixture of Acetonitrile and Water with 0.1% Formic Acid can be used.[2] |

| Flow Rate | 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).[1][2] |

| Column Temperature | Ambient (or controlled at 25 °C).[2] |

| Detection Wavelength | 263 nm (or 210 nm for higher sensitivity).[1][2] |

| Injection Volume | 10 - 20 µL.[1][2] |

Reagents and Standards

-

Methanol: HPLC grade.

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade or deionized water.

-

Formic Acid: ACS reagent grade (if required for mobile phase).

-

This compound: Analytical standard of known purity.

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

-

Weighing: Accurately weigh a known amount of the sample containing this compound.

-

Dissolution: Transfer the sample to a volumetric flask and add a portion of the mobile phase.

-

Extraction (if necessary): Sonicate or vortex the sample to ensure complete dissolution of the analyte.

-

Dilution: Dilute the sample to the final volume with the mobile phase to achieve a concentration within the calibration range.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Method Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Methyl 4-methylnicotinate using Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols are based on established methodologies for similar compounds and general principles of GC-MS analysis.

Introduction

This compound (C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a pyridine derivative of interest in pharmaceutical and chemical research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this analyte. This document outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for this compound.

Experimental Protocols

A successful GC-MS analysis relies on careful sample preparation and optimized instrumental parameters.

Sample Preparation

The goal of sample preparation is to extract and concentrate the analyte of interest from the sample matrix and to ensure it is in a form suitable for GC-MS analysis.

Required Materials:

-

Solvent: HPLC grade methanol, dichloromethane, or ethyl acetate.

-

Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

-

Syringes: Glass syringes for liquid transfers.

-

Filters: 0.45 µm PTFE syringe filters.

-

Internal Standard (IS): (Optional but recommended for accurate quantification) A compound with similar chemical properties to the analyte but a different retention time, such as deuterated Methyl nicotinate.[1]

Protocol for Standard and Sample Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in a suitable solvent to achieve a final concentration within the calibration range. If the sample is not a pure substance, an extraction step may be necessary (see below).

-

Internal Standard Spiking (Optional): If using an internal standard, add a known concentration to all standard and sample solutions.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into GC vials before analysis to remove any particulate matter.

Extraction from Complex Matrices (if applicable):

For samples where this compound is present in a complex matrix (e.g., biological fluids, reaction mixtures), an extraction step is necessary.

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the sample, add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase solvent for GC-MS analysis.

-

-

Solid-Phase Extraction (SPE):

-

Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase or a suitable ion-exchange resin).

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a strong solvent.

-

Evaporate the eluent and reconstitute the residue for analysis.

-

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min |

| Ramp: 10 °C/min to 250 °C | |

| Final Hold: 5 min at 250 °C | |

| Mass Spectrometer | |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-200 |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide a template for reporting the expected results.

Table 1: GC-MS Retention and Mass Spectral Data (Predicted)

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | To be determined experimentally | 151 | 120, 92, 65 |

Note: The retention time and mass fragmentation pattern are predicted based on the analysis of related isomers and have not been experimentally confirmed for this compound.

Table 2: Calibration Curve Data for Quantitative Analysis

| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Correlation Coefficient (r²) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Mass Spectrum Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is predicted to follow key pathways, leading to the formation of characteristic ions.

Caption: Predicted fragmentation pathway of this compound.

Conclusion